3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole
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Overview
Description
This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives include the coupling of hydrazine with pyrazoles . Protodeboronation of pinacol boronic esters is also reported, which is a radical approach .Scientific Research Applications
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the removal of the boron group, allowing for further functionalization and synthesis of complex molecules.
- Application : The catalytic protodeboronation of alkyl boronic esters, when paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown . For instance, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol.
- Application : Some hydrazine-coupled pyrazoles, including our target compound, have demonstrated potent antileishmanial and antimalarial activities . These properties make them promising candidates for drug development.
Organic Synthesis: Catalytic Protodeboronation
Hydromethylation of Alkenes
Antileishmanial and Antimalarial Activities
Future Directions
The future directions for this compound could involve further exploration of its antileishmanial and antimalarial activities. The synthesized pyrazole derivatives showed promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O/c1-17-4-2-5-18(12-17)15-28-11-10-24(27-28)19-6-3-7-22(13-19)29-16-20-8-9-21(25)14-23(20)26/h2-14H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMYJVVWUUTAPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole |
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